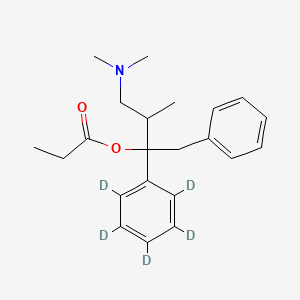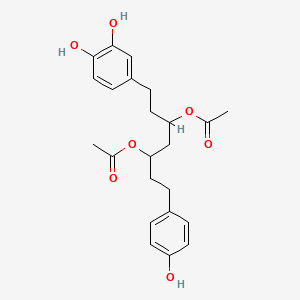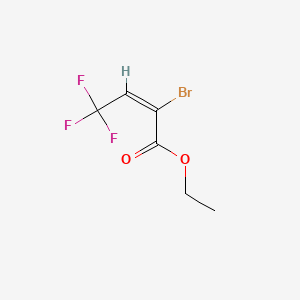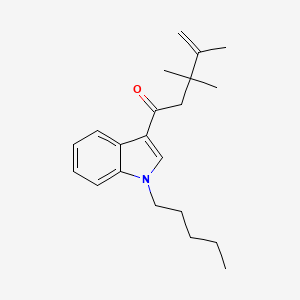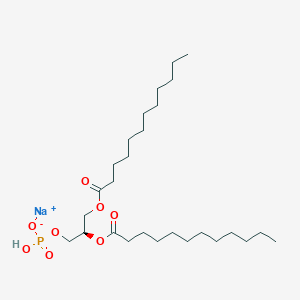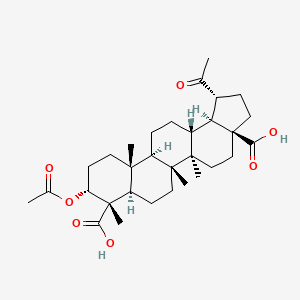
3α-Acetoxy-20-oxo-29-norlupane-23,28-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3α-Acetoxy-20-oxo-29-norlupane-23,28-dioic acid is a natural compound that belongs to the triterpenoids chemical family . It is isolated from the leaves of Brassaiopsis glomerulata . The compound has a molecular formula of C31H46O7 and a molecular weight of 530.7 .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid . The InChI and Canonical SMILES are also provided .Physical And Chemical Properties Analysis
The compound appears as a powder . It has a predicted boiling point of 641.5±40.0 °C and a predicted density of 1.22±0.1 g/cm3 .Aplicaciones Científicas De Investigación
- Summary of the Application: The compound “3α-Acetoxy-20-oxo-29-norlupane-23,28-dioic acid” has been studied for its anti-inflammatory effects. It is a lupane-type triterpene isolated from the leaves of Acanthopanax gracilistylus W. W.Smith (AGS) .
- Methods of Application or Experimental Procedures: The compound was tested on lipopolysaccharide (LPS)-induced RAW264.7 cells . The study investigated the underlying molecular mechanisms of its anti-inflammatory effects .
- Results or Outcomes: The compound was found to reduce the production of nitric oxide (NO), significantly suppress LPS-induced expression of TNF-α and IL-1β at the mRNA and protein levels in RAW264.7 cells . It also reduced the secretion of High Mobility Group Box 1 (HMGB1) . The compound was found to efficiently decrease nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα .
Propiedades
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O7/c1-17(32)19-9-14-31(26(36)37)16-15-28(4)20(24(19)31)7-8-21-27(3)12-11-23(38-18(2)33)30(6,25(34)35)22(27)10-13-29(21,28)5/h19-24H,7-16H2,1-6H3,(H,34,35)(H,36,37)/t19-,20+,21+,22+,23+,24+,27+,28+,29+,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMCMWIFWYXIRT-XGXSGSDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OC(=O)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 117587668 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

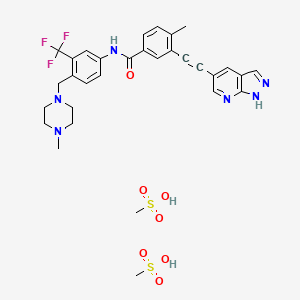

![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
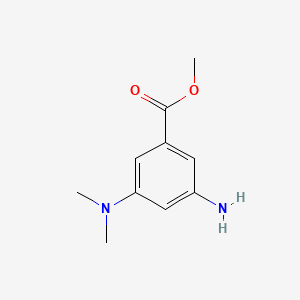
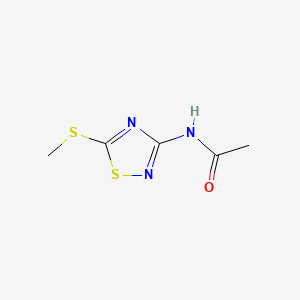
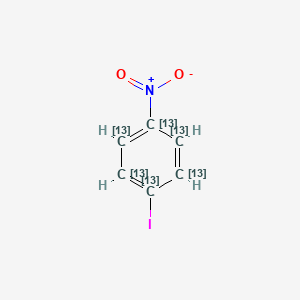
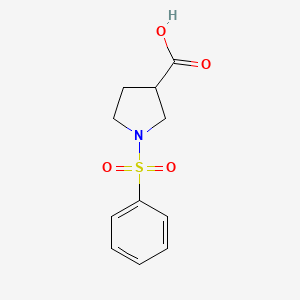
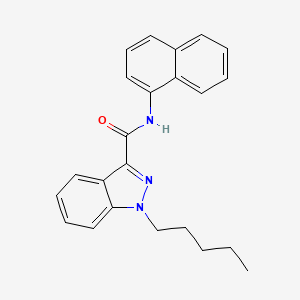
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)
